molecular formula C30H23F6PS3 B12775670 Sulfonium, diphenyl(4-((4-(phenylthio)phenyl)thio)phenyl)-, hexafluorophosphate(1-) CAS No. 101200-55-9

Sulfonium, diphenyl(4-((4-(phenylthio)phenyl)thio)phenyl)-, hexafluorophosphate(1-)

Cat. No.: B12775670
CAS No.: 101200-55-9
M. Wt: 624.7 g/mol
InChI Key: AMCUJGJDLVCBSS-UHFFFAOYSA-N
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Description

Properties

CAS No.

101200-55-9

Molecular Formula

C30H23F6PS3

Molecular Weight

624.7 g/mol

IUPAC Name

diphenyl-[4-(4-phenylsulfanylphenyl)sulfanylphenyl]sulfanium;hexafluorophosphate

InChI

InChI=1S/C30H23S3.F6P/c1-4-10-24(11-5-1)31-25-16-18-26(19-17-25)32-27-20-22-30(23-21-27)33(28-12-6-2-7-13-28)29-14-8-3-9-15-29;1-7(2,3,4,5)6/h1-23H;/q+1;-1

InChI Key

AMCUJGJDLVCBSS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)SC2=CC=C(C=C2)SC3=CC=C(C=C3)[S+](C4=CC=CC=C4)C5=CC=CC=C5.F[P-](F)(F)(F)(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of diphenyl-4-(4’-thiophenoxy)thiophenoxyphenylsulfonium hexafluorophosphate typically involves the reaction of diphenyl sulfide with phenyl sulfoxide in the presence of a suitable catalyst. The reaction conditions often include an inert atmosphere and controlled temperature to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced purification techniques to achieve the desired product quality. The reaction is typically carried out in large reactors with precise control over temperature, pressure, and reaction time .

Chemical Reactions Analysis

Types of Reactions

Diphenyl-4-(4’-thiophenoxy)thiophenoxyphenylsulfonium hexafluorophosphate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of diphenyl-4-(4’-thiophenoxy)thiophenoxyphenylsulfonium hexafluorophosphate involves the generation of reactive cationic species upon exposure to UV light. These cationic species initiate the polymerization of monomers, leading to the formation of polymers. The molecular targets include vinyl and heterocyclic monomers, and the pathways involved are primarily cationic polymerization processes .

Comparison with Similar Compounds

Chemical Identity :

  • CAS No.: 68156-13-8
  • Molecular Formula : C₂₄H₁₉F₆PS₂
  • Molecular Weight : 516.50 g/mol
  • Synonyms: Diphenyl[(phenylthio)phenyl]sulfonium hexafluorophosphate, GC 2391, Phosphate(1-), hexafluoro-, diphenyl[(phenylthio)phenyl]sulfonium .

Structural Features :
The compound consists of a sulfonium cation with three aromatic substituents: two phenyl groups and a 4-((4-(phenylthio)phenyl)thio)phenyl group. The hexafluorophosphate (PF₆⁻) counterion provides thermal stability and solubility in polar solvents .

Applications :
Primarily used as a photoacid generator (PAG) in UV-curable coatings, inks, and electronics due to its ability to release strong acids (e.g., HPF₆) upon exposure to UV light, initiating polymerization .

Synthesis :
Prepared via condensation of biphenyl sulfoxide with biphenyl sulfide in the presence of P₂O₅ (dehydration agent) and methanesulfonic acid (solvent), followed by anion exchange to introduce PF₆⁻ .

Comparison with Similar Compounds

Structural and Chemical Comparisons

Counterion Variations

Compound Name CAS No. Counterion Molecular Weight (g/mol) Key Properties
Target Compound 68156-13-8 PF₆⁻ 516.50 High photoactivity, moderate acidity, used in UV coatings
Hexafluoroantimonate Analog 71449-78-0 SbF₆⁻ 607.28 Stronger acidity, faster curing but higher toxicity due to Sb
Bis(4-methylphenyl)iodonium PF₆⁻ 60565-88-0 PF₆⁻ 428.29 Iodonium-based; lower thermal stability but broader UV absorption

Cation Modifications

Compound Name CAS No. Substituent Modification Key Differences
Chlorinated Derivative 68156-11-6 Chlorine substitution on phenyl Enhanced UV absorption; potential for higher reactivity but reduced stability
Tetraphenyldisulfonium PF₆⁻ 74227-35-3 Two sulfonium cations Higher photoacid yield; used in advanced lithography but genotoxicity concerns

UV Curing Efficiency

  • Target Compound (PF₆⁻) : Exhibits balanced curing speed and compatibility with epoxy resins, making it ideal for industrial coatings .
  • Iodonium Salts : Broader UV absorption range but prone to thermal degradation, limiting use in high-temperature processes .

Thermal and Chemical Stability

  • PF₆⁻ Salts : Superior thermal stability (>200°C) compared to iodonium salts (<150°C) .
  • SbF₆⁻ Salts : Higher acidity accelerates side reactions in humid environments, reducing shelf life .

Q & A

Q. What are the recommended methods for synthesizing and characterizing diphenyl(4-((4-(phenylthio)phenyl)thio)phenyl)sulfonium hexafluorophosphate?

Methodological Answer: Synthesis typically involves thioether functionalization followed by sulfonium salt formation, often in propylene carbonate as a solvent (50% solution purity, CAS 75482-18-7) . Characterization requires:

  • Purity Analysis : HPLC (≥95.0 area%) and neutralization titration (≥95.0%) to confirm chemical composition .
  • Structural Confirmation : 1^1H and 13^13C NMR to validate the sulfonium core and aromatic substituents .
  • Thermal Stability : Melting point determination (124–128°C) to assess crystallinity and decomposition thresholds .

Q. What are the primary research applications of this sulfonium salt in materials science?

Methodological Answer: The compound is widely studied as a photoacid generator (PAG) in photopolymerization due to its ability to release hexafluorophosphoric acid upon UV irradiation, initiating crosslinking in resins . Key applications include:

  • Photoresist Development : Optimizing lithographic processes by adjusting light intensity (e.g., 365 nm UV) and solvent compatibility .
  • Thin-Film Coatings : Evaluating film adhesion and curing efficiency using AFM or ellipsometry .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported photoinitiation efficiencies of this sulfonium salt?

Methodological Answer: Discrepancies in efficiency often arise from:

  • Purity Variability : Batch-to-batch differences (e.g., 50% vs. 95% purity) impact reactivity. Use HPLC-MS to identify impurities .
  • Solvent Effects : Propylene carbonate may inhibit radical formation compared to anhydrous solvents. Conduct solvent screening with UV-Vis kinetics .
  • Light Source Calibration : Standardize UV intensity (e.g., mW/cm2^2) using radiometry to ensure reproducibility .

Q. What advanced computational methods are suitable for predicting the reactivity and degradation pathways of this compound?

Methodological Answer:

  • Density Functional Theory (DFT) : Model charge distribution in the sulfonium cation to predict acid-release kinetics .
  • Molecular Dynamics (MD) : Simulate solvent interactions (e.g., propylene carbonate) to optimize solubility .
  • Degradation Pathways : Use LC-QTOF-MS to identify photodegradation byproducts and correlate with computational predictions .

Q. How can experimental designs integrate this sulfonium salt into theoretical frameworks for advanced material development?

Methodological Answer:

  • Mechanistic Studies : Use stopped-flow spectroscopy to quantify acid-generation rates and link to polymerization kinetics .
  • Structure-Activity Relationships (SAR) : Synthesize analogs (e.g., varying aryl substituents) and correlate with photoinitiation efficiency via multivariate regression .
  • Environmental Impact : Apply life-cycle assessment (LCA) frameworks to evaluate hexafluorophosphate anion persistence in ecosystems .

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